molecular formula C7H6BrF2NO B8781605 5-Bromo-2-(2,2-difluoroethoxy)pyridine

5-Bromo-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B8781605
M. Wt: 238.03 g/mol
InChI Key: XSHZGHVZPLZCIL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoroethoxy substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to modify the difluoroethoxy group or the pyridine ring itself.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Pyridine N-oxides from oxidation reactions.
  • Reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, affecting various biochemical pathways.

Comparison with Similar Compounds

    5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

    5-Bromo-2-fluoropyridine: Lacks the ethoxy group, making it less bulky and potentially less reactive.

    5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group, which significantly alters its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)pyridine

InChI

InChI=1S/C7H6BrF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2

InChI Key

XSHZGHVZPLZCIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Difluoroethanol (0.40 ml) was added dropwise to a suspension of sodium hydride (0.270 g) in dimethylformamide (5 ml) cooled in an ice-bath under argon. The mixture was stirred at room temperature for 40 minutes, then re-cooled in an ice-bath. A solution of 2,5-dibromopyridine (1 g) in dimethylformamide (5 ml) was added. The solution was then heated at 65° C. under argon for 18 h, allowed to cool and diluted with water (50 ml). The aqueous phase was extracted three times with ethyl acetate. The combined extracts were washed with water, brine, dried over magnesium sulphate, filtered and evaporated. The product was purified by column chromatography eluting with hexane to give a colourless oil (0.946 g).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

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